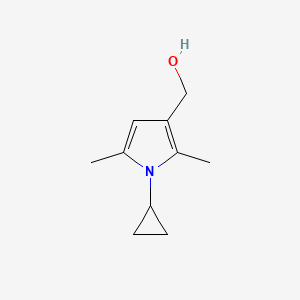

5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

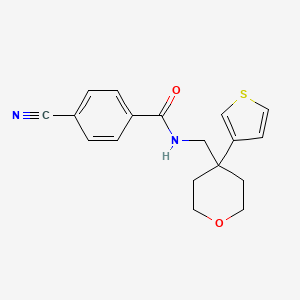

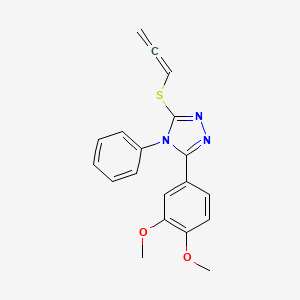

The compound 5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a derivative of isoindole-1,3-dione, which is a scaffold present in various pharmacologically active compounds. The presence of a nitro group and a tetrahydroisoindole core suggests potential for biological activity, as seen in related compounds that have been evaluated for cytotoxicity and antibacterial properties .

Synthesis Analysis

The synthesis of related 5-nitroindole derivatives typically involves the condensation of 5-nitroindol-2,3-dione with various nucleophiles or secondary amines. For instance, 5-nitro-1H-indole-2,3-dione derivatives have been synthesized by condensation with N-substituted-thiosemicarbazides, followed by treatment with morpholine or piperidine and formaldehyde to yield N-Mannich bases . Similarly, hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized from 3-sulfolene, followed by epoxidation and opening of the epoxide with nucleophiles . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives has been characterized using various spectroscopic techniques, including 1D and 2D NMR spectroscopy. The analysis of COSY and HSQC spectra allows for the correlation between neighboring protons and carbons, confirming the structure of the synthesized compounds . This approach would be applicable for confirming the structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of isoindole-1,3-dione derivatives includes the formation of N-Mannich bases, as seen in the synthesis of 5-nitro-3-phenyliminoindol-2(3H)-ones and their piperidinomethyl analogues . The nitro group and the isoindole core also allow for further functionalization, which could lead to a variety of chemical reactions, including nucleophilic substitution and addition reactions, as demonstrated in the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include stability under biological conditions, given the stability of related compounds in cytotoxicity assays . The presence of the nitro group could confer electron-withdrawing properties, affecting the compound's reactivity. The tetrahydroisoindole core may contribute to the lipophilicity of the compound, potentially influencing its pharmacokinetic properties. The exact physical properties such as melting point, solubility, and stability would require empirical determination.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The chemical compound 5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is involved in various synthetic and structural studies due to its unique chemical properties. For instance, Sedlák et al. (2005) explored the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, showcasing the potential for creating diverse derivatives of this compound for further chemical analysis and applications. This synthesis involves reactions of substituted phenyl isocyanates with amino compounds under specific conditions, leading to the formation of complex structures including the isoindole-1,3-dione framework (Sedlák et al., 2005).

Structural and Theoretical Studies

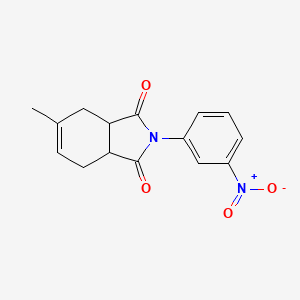

Tan et al. (2020) conducted structural and theoretical studies on novel norcantharidine derivatives, which include structures closely related to this compound. These studies offer insights into the supramolecular interactions, crystal structures, and the impact of minor structural differences on molecular packing and isomorphism, contributing to the design of new derivatives with specified structures (Tan et al., 2020).

Reaction Mechanisms and Derivatives

Research by Kopylovich et al. (2011) on the unusual shift of a nitro group in phenylhydrazo-β-diketone derivatives reveals complex reaction mechanisms that can influence the structural properties and potential applications of compounds related to this compound. This study provides valuable information on the reactivity and stability of such compounds under various conditions (Kopylovich et al., 2011).

Application in Chemosensors

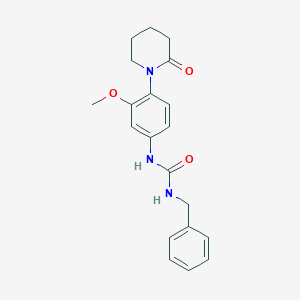

Subhasri and Anbuselvan (2014) explored the use of derivatives related to the chemical compound as chemosensors for biologically and environmentally significant ions. Their research demonstrates the potential of such compounds in developing sensitive and selective sensors for applications in environmental monitoring and biochemistry (Subhasri & Anbuselvan, 2014).

Mécanisme D'action

While the specific mechanism of action for “5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” is not known, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile has been labeled with the signal word “Warning” and hazard statements H410, indicating it is very toxic to aquatic life with long-lasting effects .

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-9-5-6-12-13(7-9)15(19)16(14(12)18)10-3-2-4-11(8-10)17(20)21/h2-5,8,12-13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFLPRLCSDPYRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

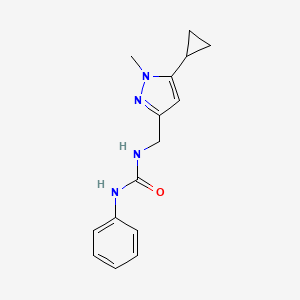

![3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507232.png)

![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)

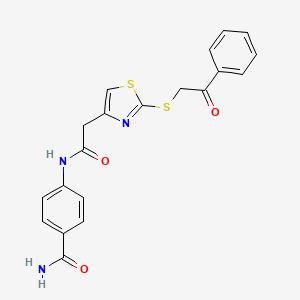

![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)